molecular formula C7H10O B147486 2,4-Heptadienal CAS No. 4313-03-5

2,4-Heptadienal

カタログ番号 B147486
CAS番号: 4313-03-5
分子量: 110.15 g/mol
InChIキー: SATICYYAWWYRAM-VNKDHWASSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,4-Heptadienal is an unsaturated aldehyde compound with a molecular formula of C7H10O. It is a colorless liquid with a pungent odor and is used in a variety of applications, including as a food additive, as a flavoring agent, and as a fragrance. It is also used in the synthesis of various pharmaceuticals and in the manufacture of synthetic rubber. In addition, it is used as a starting material in the production of several other chemicals, including 2,4-hexadienal.

科学的研究の応用

Synthesis and Characterization

  • 2,4-Heptadienal has been synthesized and characterized for its chemical properties. Its derivatives, like semicarbazones and 2,4-dinitrophenylhydrazones, have been studied, providing insight into its ultraviolet absorption characteristics and confirming an all-trans-configuration through its infrared spectrum (Forss & Hancox, 1956).

Biological Control Applications

  • A concise synthesis of this compound revealed its potential use in biological control. It acts as a male-specific, antennally active volatile compound from the Saltcedar leaf beetle, useful in controlling the invasive weed saltcedar (Petroski, 2003).

Food Chemistry

  • Isolated from soybean oil, this compound is a product of volatile decomposition, indicating its role in flavor chemistry. It is derived from linolenic and linoleic acids, emphasizing its significance in food science (Hoffmann, 1961).

Nucleic Acid Research

  • This compound derivatives have been synthesized for use in nucleic acid research, indicating its applicability in the study of carbocyclic oligonucleotide analogs (Bouhadir et al., 2005).

Lipid Oxidation Studies

  • Studies on this compound have contributed significantly to understanding lipid oxidation under thermal conditions. This research is crucial for improving food quality and safety by understanding nucleophile/aldehyde reactions (Zamora et al., 2015).

Photochemical Studies

  • This compound has been used in photochemical studies, such as in the isomerization of Δ2,5-bicyclo[2.2.1]heptadiene, demonstrating its utility in understanding complex chemical transformations (Dauben & Cargill, 1961).

Marine Biology Research

  • In marine biology, this compound production by Skeletonema marinoi increases under stress, such as nutrient limitation. This highlights its role in chemical defense mechanisms in diatoms, offering insights into marine ecosystems (Ribalet et al., 2007).

Sensory Impact Analysis

  • Research into the sensory impacts of this compound has provided insights into how volatile lipid oxidation products influence fishy and metallic off-flavors in foods. This has implications for food processing and quality control (Venkateshwarlu et al., 2004).

Atmospheric Chemistry

  • The reactions of this compound with atmospheric radicals have been studied, adding to the knowledge of atmospheric chemistry and pollutant behavior (Colmenar et al., 2014).

Safety and Hazards

2,4-Heptadienal is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Skin Irrit. 2 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

生化学分析

Biochemical Properties

The exact biochemical properties of 2,4-Heptadienal are not well-documented in the literature. It is known that aldehydes, in general, can participate in a variety of biochemical reactions. They can act as electrophiles, reacting with nucleophiles such as proteins, enzymes, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of these biomolecules .

Cellular Effects

The specific cellular effects of this compound are not well-studied. It has been shown that aldehydes can have various effects on cells. For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Aldehydes can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models

特性

IUPAC Name

(2E,4E)-hepta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATICYYAWWYRAM-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064057, DTXSID60872846
Record name 2,4-Heptadienal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-Hepta-2,4-dienal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow liquid; fatty, green aroma
Record name (E,E)-2,4-Heptadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name (E,E)-2,4-Heptadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.822-0.828
Record name (E,E)-2,4-Heptadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

4313-03-5, 5910-85-0
Record name (E,E)-2,4-Heptadienal
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Record name 2,4-Heptadienal
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Record name 2,4-Heptadienal
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Record name 2,4-Heptadienal, (2E,4E)-
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Record name 2,4-Heptadienal
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Record name 2,4-Heptadienal
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Record name (2E,4E)-Hepta-2,4-dienal
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Record name (2E,4E)-hepta-2,4-dienal
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Record name Hepta-2,4-dienal
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Record name 2,4-HEPTADIENAL, (2E,4E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the characteristic aroma of 2,4-Heptadienal?

A1: this compound is associated with a variety of aromas, often described as fatty, rancid, fishy, green, or peanut-like. [, , , , ] Its specific odor contribution can vary depending on the food matrix and the presence of other volatile compounds. For example, in cooked porcine liver, it has been linked to fishy off-flavors. [] In green tea, it contributes to a green note, especially in less fermented varieties where its presence is more pronounced. [, ]

Q2: How does the presence of this compound impact food quality?

A2: this compound is often considered an indicator of lipid oxidation in foods. [, , ] Its presence, particularly at elevated levels, can contribute to undesirable off-flavors, impacting the sensory quality and consumer acceptance of products like fish oil, [] porcine liver, [] and various oils. [, ] Monitoring this compound levels can be valuable in assessing and controlling the oxidative stability of food products.

Q3: How is this compound involved in plant defense mechanisms?

A4: this compound is produced by plants in response to stress, including pathogen attack. [, ] This production is often triggered by the plant hormone jasmonic acid. [] While this compound can act as a direct defense compound against pathogens, its accumulation can also have negative effects on the plant itself. This highlights the complex balance between defense and self-toxicity in plant immune responses.

Q4: Can this compound be used for pest control?

A5: Research suggests that this compound, along with other volatile compounds like butyl isothiocyanate and β-cyclocitral, exhibits potent activity against spider mites (Tetranychus urticae). [] This finding highlights its potential for development as a natural insecticide or as part of integrated pest management strategies.

Q5: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C7H10O and a molecular weight of 110.15 g/mol. []

Q6: How can this compound be synthesized?

A7: One reported method involves a concise synthesis starting from commercially available (Z)-2-penten-1-ol. [] This alcohol undergoes a series of reactions, including oxidation and Wittig reaction, to yield (2E,4Z)-2,4-heptadienal.

Q7: What analytical techniques are used to identify and quantify this compound?

A8: Several techniques are employed to analyze this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identification and quantification. [, , , , , ] For aroma profiling, Gas Chromatography-Olfactometry (GC-O) is used to assess its sensory impact. [, , ] Headspace techniques, such as solid-phase microextraction (SPME) and dynamic headspace extraction (DHS), are often employed for volatile compound sampling prior to GC-MS or GC-O analysis. [, , , , , , , ]

Q8: How does this compound contribute to the aroma profile of foods?

A9: In many food products, this compound is considered a key contributor to overall aroma, even when present at relatively low concentrations. [, ] This is due to its relatively low odor threshold, meaning it can be perceived at very low levels. [, ] The specific sensory impact of this compound can vary depending on the food matrix, the presence of other volatile compounds, and individual perception.

Q9: Can you provide an example of how this compound levels change during food processing?

A10: During the fermentation of Congou black tea, the concentration of this compound decreases as fermentation progresses. [] This decrease is attributed to the formation of other aroma compounds, such as phenylacetaldehyde and β-damascenone, which become more dominant in the aroma profile. In contrast, during the storage of raw Pu-erh tea, this compound increases, contributing to the development of a floral and fruity aroma. []

Q10: Does this compound have any environmental implications?

A11: While this compound is naturally occurring, its release into the environment, particularly in water bodies, can contribute to unpleasant tastes and odors. [] This is a concern in areas experiencing algal blooms, where the production of this compound and other volatile organic compounds can negatively impact water quality. Further research is needed to fully understand its environmental fate and potential long-term effects.

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